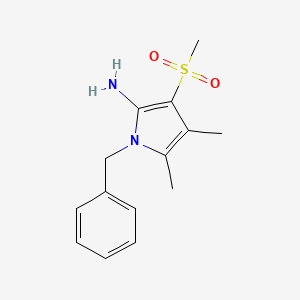

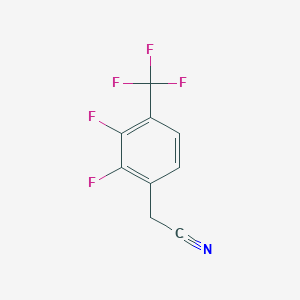

3-Nitro-4-(piperidin-1-yl)benzaldehyde

Übersicht

Beschreibung

The compound 3-Nitro-4-(piperidin-1-yl)benzaldehyde is a chemically synthesized molecule that is of interest in various chemical industries, including pharmaceuticals, perfumery, and organic synthesis. It is a derivative of benzaldehyde with a nitro group and a piperidinyl substituent, which may influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of nitro-substituted benzaldehydes, such as 3-nitrobenzaldehyde, can be achieved through the direct nitration of benzaldehyde in mixed acid conditions. The meta-substituted isomer, which is relevant to the compound , is the main reaction product, and its yield can be affected by the composition of the mixed acid used in the nitration process . Additionally, the synthesis of related compounds involves the condensation of piperidin-4-yl-diphenyl-methanol with nitro-substituted benzene sulfonylchloride . Furthermore, piperidine itself has been used as a catalyst in the Knoevenagel condensation reaction to produce nitro-substituted benzaldehydes .

Molecular Structure Analysis

The molecular structure of related nitro-substituted compounds has been characterized by various spectroscopic techniques and, in some cases, by X-ray crystallography. For instance, a compound with a piperidine ring and a nitro-substituted benzene sulfonyl group has been found to crystallize in the monoclinic crystal class, with the piperidine ring adopting a chair conformation . This information is valuable for understanding the conformational preferences of the piperidine moiety in 3-Nitro-4-(piperidin-1-yl)benzaldehyde.

Chemical Reactions Analysis

The reactivity of nitro-substituted benzaldehydes can vary depending on the position of the nitro group. For example, 2- and 3-nitrobenzaldehydes react with 2-acylphenols to afford flavones and flavanones, respectively, under certain conditions . This suggests that the nitro group in the 3-position could influence the chemical reactions of 3-Nitro-4-(piperidin-1-yl)benzaldehyde, potentially leading to the formation of unique products.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitro-substituted benzaldehydes are influenced by the presence of the nitro group and other substituents. The nitro group is an electron-withdrawing group that can affect the electron density of the benzaldehyde ring, thereby influencing its reactivity . The piperidine ring, being a cyclic secondary amine, can also impact the molecule's properties, such as solubility and boiling point. While specific data on 3-Nitro-4-(piperidin-1-yl)benzaldehyde is not provided, insights can be drawn from related compounds. For example, the crystal structure analysis of a piperidine-containing compound reveals a distorted tetrahedral geometry around the sulfur atom, which could be indicative of the steric and electronic effects imposed by the piperidine ring and nitro group .

Wissenschaftliche Forschungsanwendungen

Piperidine-mediated Annulation Reactions

Research demonstrates the utility of piperidine in annulation reactions with 2-acylphenols and nitrobenzaldehydes, producing 3-benzofuranones and flavones. These reactions, particularly with 4-nitrobenzaldehyde, are significant due to their high yields and the influence of the 4-nitro group on regioselective product formation. This highlights the potential of 3-Nitro-4-(piperidin-1-yl)benzaldehyde in facilitating specific organic transformations (Verma, Kundi, & Ahmed, 2015).

Catalysis in the Preparation of Dihydropyridines

In a study exploring the use of basic carbons as catalysts, the condensation of various benzaldehydes, including nitro-substituted ones, with ethyl cyanoacetate was investigated. The resulting products serve as precursors for 1,4-dihydropyridine derivatives, commonly used in pharmaceuticals as calcium channel blockers. This suggests a potential role for 3-Nitro-4-(piperidin-1-yl)benzaldehyde in the synthesis of medically relevant compounds (Perozo-Rondón et al., 2006).

Synthesis of 1,2,3-Triazole-Linked Cyclohexanones

A study focusing on the synthesis of novel 1,2,3-triazole-4-linked cyclohexanones starting from cyclohexanone highlights the reactivity of 4-nitrobenzaldehyde with enamine derivatives. This synthesis pathway, involving compounds like 3-Nitro-4-(piperidin-1-yl)benzaldehyde, could have implications in the development of new pharmaceuticals, given their evaluation for cytotoxic activity in cancer cell lines (Mahdavi et al., 2016).

Structural and Spectroscopic Studies in Coordination Chemistry

Research involving the synthesis and structural characterization of various compounds, including those with piperidine and nitrobenzaldehyde derivatives, has contributed to understanding their photophysical behavior and potential applications in coordination chemistry. This area of research could be relevant for 3-Nitro-4-(piperidin-1-yl)benzaldehyde in the context of developing new materials or catalytic systems (Saha, 2002).

Bioactivity Study of Benzamides and their Metal Complexes

A study on the synthesis and bioactivity of novel benzamides and their copper and cobalt complexes, derived from the condensation of benzamide, piperidine, and substituted benzaldehydes, indicates potential biomedical applications. The antibacterial activity of these complexes, especially copper complexes, was noted to be significant, suggesting a potential application area for 3-Nitro-4-(piperidin-1-yl)benzaldehyde in medicinal chemistry and drug development (Khatiwora et al., 2013).

Safety And Hazards

The compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Zukünftige Richtungen

As a piperidine derivative, 3-Nitro-4-(piperidin-1-yl)benzaldehyde has potential applications in the synthesis of various pharmaceutical compounds . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving the synthesis methods and exploring new applications of this compound.

Eigenschaften

IUPAC Name |

3-nitro-4-piperidin-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c15-9-10-4-5-11(12(8-10)14(16)17)13-6-2-1-3-7-13/h4-5,8-9H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNNMEAFYZHALEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371817 | |

| Record name | 3-Nitro-4-(piperidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitro-4-(piperidin-1-yl)benzaldehyde | |

CAS RN |

39911-29-0 | |

| Record name | 3-Nitro-4-(piperidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(Z)-(6-chloro-3-pyridinyl)methylidene]-3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B1301686.png)

![2-[2-(Dimethylamino)ethenyl]-4-(2-fluorophenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B1301700.png)

![8-[(Z)-anilinomethylidene]-9,9-dimethyl-9,10-dihydro-7-phenanthridinone](/img/structure/B1301704.png)

![2-[2-(Dimethylamino)vinyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile](/img/structure/B1301715.png)

![6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1301771.png)